molecular formula C11H23NO B8771115 6-Piperidin-4-ylhexan-1-ol

6-Piperidin-4-ylhexan-1-ol

Cat. No.: B8771115
M. Wt: 185.31 g/mol
InChI Key: HWFLCXVOXVDTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperidin-4-ylhexan-1-ol: is an organic compound that features a piperidine ring attached to a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Piperidin-4-ylhexan-1-ol typically involves the reaction of piperidine with hexanol under specific conditions. One common method involves the reductive amination of 1,6-hexanediamine with piperidine in the presence of a reducing agent such as hydrogen and a catalyst like platinum on carbon (Pt/C). The reaction is carried out in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .

Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is often employed. This method involves the use of a micro fixed-bed reactor, which allows for efficient and scalable production of this compound. The reaction conditions are optimized to achieve high yields and purity, with typical reaction temperatures around 70°C and pressures of 2 MPa .

Chemical Reactions Analysis

Types of Reactions: 6-Piperidin-4-ylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 6-Piperidin-4-ylhexan-1-ol is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .

Medicine: this compound and its derivatives have shown potential in medicinal chemistry. They are explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-Piperidin-4-ylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . This mechanism is relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 6-Piperidin-4-ylhexan-1-ol is unique due to the presence of both a piperidine ring and a hexanol chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to simpler piperidine or hexanol derivatives.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

6-piperidin-4-ylhexan-1-ol

InChI

InChI=1S/C11H23NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h11-13H,1-10H2

InChI Key

HWFLCXVOXVDTRV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinium (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinum (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.612 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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